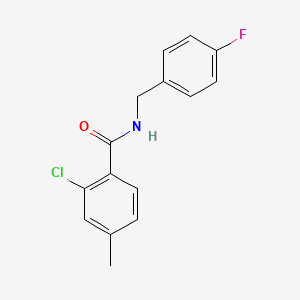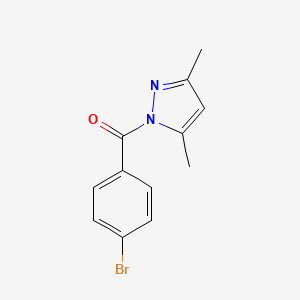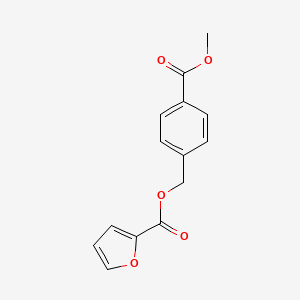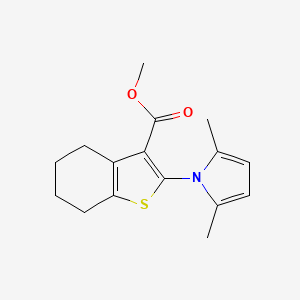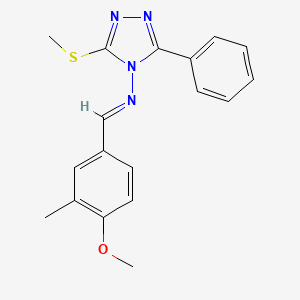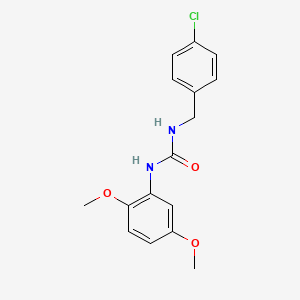![molecular formula C14H17NO3 B5698360 4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
4-[3-(2-methoxyphenyl)acryloyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-methoxyphenyl)acryloyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-[3-(2-methoxyphenyl)acryloyl]morpholine involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects
4-[3-(2-methoxyphenyl)acryloyl]morpholine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial properties. The compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-(2-methoxyphenyl)acryloyl]morpholine in lab experiments is its ability to inhibit specific enzymes involved in various biological processes. This makes it a useful tool for studying the mechanisms of these processes and developing potential therapeutic agents. However, one of the limitations of using the compound is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[3-(2-methoxyphenyl)acryloyl]morpholine. One potential direction is the development of more efficient synthesis methods that can yield higher purity and yield. Another direction is the study of the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further research is needed to understand the compound's mechanism of action and its effects on different biological processes.
Méthodes De Synthèse
Several methods have been used to synthesize 4-[3-(2-methoxyphenyl)acryloyl]morpholine. One of the most common methods involves the reaction of 3-(2-methoxyphenyl)acrylic acid with morpholine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields 4-[3-(2-methoxyphenyl)acryloyl]morpholine as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
4-[3-(2-methoxyphenyl)acryloyl]morpholine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-13-5-3-2-4-12(13)6-7-14(16)15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKDSAUOJVSCRZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methoxyphenyl)acryloyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
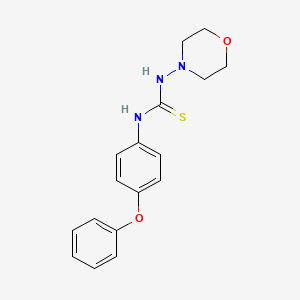
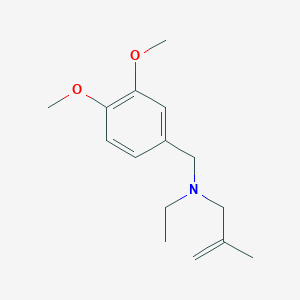

![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)

